molecular formula C16H16N4O2S2 B2878770 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 952976-43-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2878770
CAS No.: 952976-43-1
M. Wt: 360.45
InChI Key: QTZPWKUWAXDVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic compound of interest in medicinal chemistry, featuring a 1,3,4-thiadiazole core functionalized with an ethylthio group and a p-tolyl-isoxazole acetamide side chain. Compounds based on the 1,3,4-thiadiazole scaffold are extensively investigated for their diverse biological activities. Thienopyridine derivatives, which share a similar heterocyclic focus, are well-established as irreversible P2Y12 antagonists and potential antiplatelet agents, highlighting the relevance of this chemical class in cardiovascular research aimed at preventing thrombotic events . Simultaneously, other N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their anticancer properties, demonstrating cytotoxic activity against various human cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) in vitro . The mechanism of action for 1,3,4-thiadiazole-containing compounds can vary, encompassing roles in pharmacophores for apoptosis induction, caspase activation, and enzyme inhibition . The structural conformation of similar molecules, determined by X-ray crystallography, often shows a folded geometry stabilized by intermolecular hydrogen bonds, which can be critical for biological interactions . This product is intended for research applications, including use as a standard in analytical studies, a key intermediate in synthetic chemistry, and a candidate for biological screening in drug discovery pipelines. It is supplied for Non-Human Research Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-3-23-16-19-18-15(24-16)17-14(21)9-12-8-13(22-20-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZPWKUWAXDVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O1S3C_{16}H_{18}N_{6}O_{1}S_{3} with a molecular weight of approximately 411.579 g/mol. The compound features a thiadiazole moiety and an isoxazole ring, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of the thiadiazole class exhibit significant anticancer properties. A study evaluated various 1,3,4-thiadiazole derivatives against cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The study employed MTT assays to assess cell viability and apoptosis induction through caspase activation pathways. Notably, compounds similar to the target compound demonstrated enhanced caspase activity in the MCF7 cell line, suggesting a mechanism for inducing apoptosis in cancer cells .

CompoundCell LineCaspase ActivationIC50 (µM)
4b (3-Cl)MCF7Caspase 3, 912
4c (4-Cl)MCF7Caspase 3, 910
Target CompoundPC3TBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown efficacy against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. In vitro studies have demonstrated that similar compounds exhibit bacteriostatic effects against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is hypothesized to be mediated through its interaction with specific cellular targets:

  • Caspase Pathway Activation : Induces apoptosis in cancer cells by activating caspases.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction : Possible modulation of receptor activity affecting cellular signaling pathways.

Case Studies

Several studies have highlighted the promising potential of thiadiazole derivatives:

  • Study on Anticancer Activity : A specific derivative was tested against multiple cancer cell lines showing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research demonstrated that thiadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Ethylthio-substituted thiadiazoles (e.g., 5g, 8a) are synthesized with moderate-to-high yields (68–88%), indicating robust coupling methodologies .
Antimicrobial and Antifungal Activity
  • Compound 8a (): Exhibited superior antifungal activity against Rhizoctonia solani (EC50 = 33.70 µg/mL), outperforming hymexazol (EC50 = 67.10 µg/mL). The ethylthio and thiadiazinan groups likely contribute to membrane disruption .
  • Compound 5a (): Demonstrated antibacterial activity against Xanthomonas oryzae (56% inhibition at 100 µg/mL), attributed to the synergistic effects of the thiadiazole and thiadiazinan moieties .
Anticancer Activity
  • Compound 4y (): A structural analog with a p-tolylamino group showed potent cytotoxicity against MCF-7 (IC50 = 0.084 ± 0.020 mmol/L) and A549 (IC50 = 0.034 ± 0.008 mmol/L) cells. The acetamide linker and aromatic substituents are critical for DNA intercalation or enzyme inhibition .

Key Observations :

  • Substituent Impact : The p-tolyl group in the target compound’s isoxazole may enhance DNA-binding affinity compared to phenyl or benzyl groups in analogs .
  • Mechanistic Insights : Thiadiazole derivatives often inhibit enzymes like dihydrofolate reductase (DHFR) or disrupt microbial cell walls .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, enhancing in vivo stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.